2-Chloropyrimidine

Catalog No.
S562620
CAS No.
1722-12-9
M.F
C4H3ClN2
M. Wt
114.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropyrimidine

CAS Number

1722-12-9

Product Name

2-Chloropyrimidine

IUPAC Name

2-chloropyrimidine

Molecular Formula

C4H3ClN2

Molecular Weight

114.53 g/mol

InChI

InChI=1S/C4H3ClN2/c5-4-6-2-1-3-7-4/h1-3H

InChI Key

UNCQVRBWJWWJBF-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)Cl

Synonyms

2-Chloro-1,3-pyrimidine; NSC 43544; Pyrimidin-2-yl Chloride;

Canonical SMILES

C1=CN=C(N=C1)Cl

Pharmaceutical Research

-Chloropyrimidine serves as a valuable building block in the synthesis of diverse pharmaceutical agents. Its aromatic ring structure and the presence of a reactive chlorine atom allow for further modifications, leading to the development of new drugs with various therapeutic functionalities. Some examples include:

  • Anticancer drugs: Derivatives of 2-chloropyrimidine exhibit promising anticancer properties by targeting specific enzymes or pathways involved in tumor growth and proliferation [].
  • Antimicrobial agents: Researchers are exploring the potential of 2-chloropyrimidine derivatives as novel antimicrobials to combat various bacterial and fungal infections [].
  • Antiviral drugs: Studies suggest that specific 2-chloropyrimidine derivatives possess antiviral activity, making them potential candidates for the development of new antiviral therapies [].

Agrochemical Research

The agrochemical industry utilizes 2-chloropyrimidine as a precursor in the synthesis of herbicides and insecticides. Its ability to interfere with specific biological processes in plants and insects makes it a valuable tool for crop protection.

  • Herbicides: Certain 2-chloropyrimidine derivatives act as selective herbicides by inhibiting specific enzymes crucial for plant growth, thereby controlling weed populations without harming desired crops [].
  • Insecticides: Research explores the potential of 2-chloropyrimidine derivatives to target specific insect pests by disrupting their nervous systems or other vital physiological processes.

Chemical Research

Beyond its role as a precursor in synthesis, 2-chloropyrimidine itself serves as a valuable research tool in various chemical studies. Its unique reactivity allows researchers to explore various aspects of organic and inorganic chemistry, including:

  • Reaction mechanisms: Studying the reactions of 2-chloropyrimidine with different reagents helps researchers understand the fundamental mechanisms governing various organic transformations.
  • Material development: The properties of 2-chloropyrimidine derivatives can be tailored to create new materials with specific functionalities, such as for applications in catalysis and sensor development.

Molecular Structure Analysis

The key feature of 2-chloropyrimidine's structure is the aromatic ring system containing two nitrogen atoms. The presence of these nitrogen atoms makes the ring electron-rich, which allows for further functionalization through various chemical reactions []. The chlorine atom attached at the second position (referring to the carbon atom numbering) can be readily displaced by other functional groups, making it a versatile starting material for synthesis [].


Chemical Reactions Analysis

2-Chloropyrimidine undergoes a variety of chemical reactions, owing to the reactivity of the chlorine atom and the aromatic ring system. Here's an important reaction as an example:

  • Cross-coupling reaction: 2-Chloropyrimidine can be coupled with aryl halides (compounds containing an aromatic ring and a halogen atom) via a cobalt-catalyzed reaction. This reaction allows for the introduction of various aryl groups onto the pyrimidine ring, leading to diversely functionalized molecules [].

(1) 2-Chloropyrimidine + Ar-X -> 2-Ar-Pyrimidine + Cl-X

where Ar represents an aromatic group and X represents a halogen atom (typically Br or I).


Physical And Chemical Properties Analysis

2-Chloropyrimidine is a colorless liquid with a boiling point of 213 °C []. It is moderately soluble in water and various organic solvents [].

XLogP3

0.3

LogP

0.36 (LogP)

Melting Point

67.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (86.79%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (13.21%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1722-12-9

Wikipedia

2-Chloropyrimidine

Dates

Modify: 2023-08-15

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